Cas no 899735-96-7 ((2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(6-フルオロ-1,3-ベンゾチアゾール-2-イル)-N-(ピリジン-2-イル)メチル-3-(チオフェン-2-イル)プロプ-2-エンアミドは、高度に特異的な分子構造を持つ化合物です。6-フルオロベンゾチアゾール基とピリジンメチル基を有するアミド骨格に加え、チオフェン基を介した(E)-プロペニル鎖が特徴的です。この構造は優れた分子認識能力を示し、特に医薬品中間体や生物活性化合物の開発において有用性が期待されます。フッ素原子の導入により代謝安定性が向上し、チオフェン環のπ電子系が分子間相互作用を強化します。結晶性が良好で精製が容易な点も利点です。

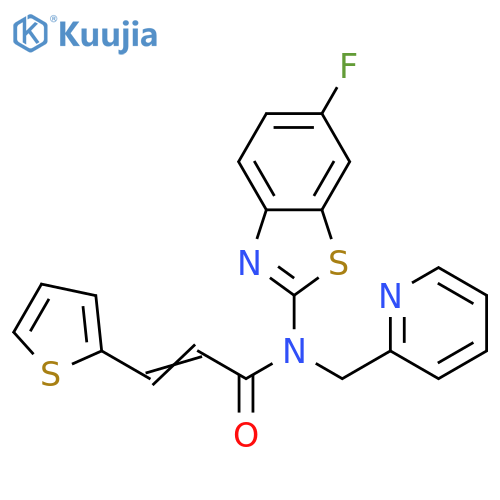

899735-96-7 structure

商品名:(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide

CAS番号:899735-96-7

MF:C20H14FN3OS2

メガワット:395.473064899445

CID:5495041

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2-Propenamide, N-(6-fluoro-2-benzothiazolyl)-N-(2-pyridinylmethyl)-3-(2-thienyl)-

- (2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide

-

- インチ: 1S/C20H14FN3OS2/c21-14-6-8-17-18(12-14)27-20(23-17)24(13-15-4-1-2-10-22-15)19(25)9-7-16-5-3-11-26-16/h1-12H,13H2

- InChIKey: BGAWRZJVVSHHDY-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=CC=C(F)C=C2S1)CC1=NC=CC=C1)(=O)C=CC1SC=CC=1

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2738-1425-20μmol |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-5mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-5μmol |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-25mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-2μmol |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-100mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-4mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-1mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-50mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2738-1425-3mg |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |

899735-96-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

899735-96-7 ((2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量